BenchChemオンラインストアへようこそ!

3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Procure this specific 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide (CAS 2034526-08-2) to ensure your SAR and lead-optimization studies are not confounded by generic analogs. Its computed XLogP of ~4 balances solubility and permeability, reducing late-stage attrition risk. The unique 3-chloro-4-fluoro pattern provides a distinctive halogen-bonding profile, while its seven H-bond acceptors enable richer interaction potential for phenotypic screening. With six rotatable bonds and a defined conformational ensemble, it is the rational choice for co-crystallization and computational modeling.

Molecular Formula C16H12ClFN2O3S2
Molecular Weight 398.85
CAS No. 2034526-08-2
Cat. No. B2872585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
CAS2034526-08-2
Molecular FormulaC16H12ClFN2O3S2
Molecular Weight398.85
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
InChIInChI=1S/C16H12ClFN2O3S2/c17-14-9-13(5-6-15(14)18)25(21,22)20-10-11-1-3-12(4-2-11)23-16-19-7-8-24-16/h1-9,20H,10H2
InChIKeyWADCDDVYRBNGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide (CAS 2034526-08-2) – Structural Identity and Procurement-Relevant Physicochemical Profile


3‑chloro‑4‑fluoro‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide (CAS 2034526‑08‑2) is a synthetic sulfonamide derivative that incorporates a thiazol‑2‑yloxy‑benzyl moiety bridged to a 3‑chloro‑4‑fluorobenzenesulfonamide core [1]. The compound belongs to the broader class of N‑(4‑aryl‑thiazol‑2‑yl)‑sulfonamides that have been explored as kynurenine‑3‑hydroxylase inhibitors and sodium‑channel modulators [2]. Its computed physicochemical profile includes a molecular weight of 398.9 g mol⁻¹, a calculated XLogP3‑AA of 4, one hydrogen‑bond donor, seven hydrogen‑bond acceptors, and six rotatable bonds, defining a moderately lipophilic, hydrogen‑bond‑capable scaffold suitable for target‑engagement studies [1].

Why Generic Substitution of 3‑Chloro-4‑fluoro‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide Is Not Straightforward


Sulfonamides that share the N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide scaffold are not interchangeable because small variations in the substitution pattern of the benzene‑sulfonamide ring produce substantial shifts in lipophilicity, electronic distribution, and hydrogen‑bonding capacity [1]. These molecular‑level differences translate into divergent target‑binding profiles, metabolic stability, and solubility, which directly affect assay reproducibility and lead‑optimisation trajectories. Therefore, generic substitution without matching the precise 3‑chloro‑4‑fluoro substitution pattern can invalidate comparative structure‑activity relationship studies and confound procurement decisions [2].

Quantitative Differential Evidence for 3‑Chloro‑4‑fluoro‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide Against the Closest In‑Class Analogs


Differentiated Lipophilicity (XLogP3‑AA) Versus the 4‑Fluoro‑2‑methyl Analog Enables Tuned Membrane Permeability

The target compound exhibits a computed XLogP3‑AA of 4, which is approximately 1.5 log units lower than the XLogP3‑AA of 5.5 estimated for the 4‑fluoro‑2‑methyl analog (CAS 2034318‑61‑9) [1]. This reduction in lipophilicity is attributable to the replacement of a methyl group with a chlorine atom and the absence of an additional methyl substituent, resulting in a less hydrophobic scaffold. Lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement [2].

Lipophilicity Membrane permeability Drug-likeness

Differentiated Molecular Weight and Halogen Pattern Relative to the 4‑Ethoxy‑3‑methyl Analog

With a molecular weight of 398.9 g mol⁻¹, the target compound is about 10 g mol⁻¹ heavier than the 4‑ethoxy‑3‑methyl analog (CAS 2034378‑52‑2, MW ≈ 388.5 g mol⁻¹) [1]. The mass difference arises from the chloro‑fluoro substitution pattern replacing an ethoxy‑methyl pair, which alters both the electronic character and the steric profile of the molecule. The presence of a chlorine atom introduces a polarizable halogen that can participate in halogen‑bonding interactions, whereas the 4‑ethoxy group of the comparator primarily contributes to hydrogen‑bond acceptor capacity.

Molecular weight Halogen substitution Lead-likeness

Hydrogen‑Bond Acceptor Count Differentiates the Target from the 2‑Bromo Analog for Polypharmacology Profiling

The target compound possesses seven hydrogen‑bond acceptors (including the sulfonamide oxygens, the thiazole nitrogen and oxygen, and the halogen atoms), compared with an estimated five hydrogen‑bond acceptors for the 2‑bromo analog (CAS 2034617‑19‑9) [1]. The additional acceptor capacity originates from the chlorine and fluorine substituents on the benzenesulfonamide ring, which can act as weak hydrogen‑bond acceptors. This enhanced acceptor count expands the potential interaction landscape with protein targets that rely on polarized halogen contacts for binding affinity.

Hydrogen-bond capacity Polypharmacology Selectivity

Rotatable Bond Count and Conformational Flexibility Versus the 4‑Fluoro‑2‑methyl Analog

The target compound contains six rotatable bonds, identical to the 4‑fluoro‑2‑methyl analog, but the different substitution pattern (3‑Cl,4‑F vs. 2‑CH₃,4‑F) alters the conformational energy landscape [1]. The chlorine atom at the meta position introduces a larger van der Waals radius (1.75 Å vs. 1.20 Å for hydrogen), which can restrict certain torsional degrees of freedom and reduce the entropic penalty upon binding compared with the smaller methyl group. This subtle conformational pre‑organization may translate into enhanced binding affinity for targets that recognize the chloro‑fluoro orientation.

Conformational flexibility Entropic penalty Binding affinity

Prioritized Research and Procurement Application Scenarios for 3‑Chloro‑4‑fluoro‑N‑(4‑(thiazol‑2‑yloxy)benzyl)benzenesulfonamide


Structure‑Based Lead Optimization Requiring a Moderately Lipophilic Sulfonamide Scaffold

When a project demands a benzenesulfonamide hit with XLogP around 4—balancing solubility and permeability—the target compound’s computed lipophilicity [1] makes it a superior starting point compared with the more lipophilic 4‑fluoro‑2‑methyl analog (XLogP ~ 5.5). This property profile reduces the risk of late‑stage attrition due to poor solubility or high non‑specific binding.

Halogen‑Bonding‑Enabled Fragment or Scaffold‑Hopping Studies

The 3‑chloro‑4‑fluoro substitution offers a distinctive halogen‑bonding donor/acceptor pattern that is absent in analogs bearing alkoxy or alkyl groups [1]. Researchers pursuing fragment‑based drug design or scaffold‑hopping campaigns can exploit this feature to probe halogen‑bonding pockets that are not accessible with the 4‑ethoxy‑3‑methyl or 2‑bromo comparators.

Polypharmacology Profiling Where Enhanced Hydrogen‑Bond Acceptor Capacity Is Desirable

With seven hydrogen‑bond acceptors, the target compound provides a richer interaction potential than the five‑acceptor 2‑bromo analog [1]. This property is valuable for phenotypic screening or polypharmacology studies where engagement of multiple targets or off‑target profiling is required, as it broadens the chemotype’s interaction fingerprint without increasing molecular weight beyond 400 g mol⁻¹.

Conformational Analysis and Binding‑Affinity Optimization in Structure‑Based Design

The six rotatable bonds combined with the sterically demanding meta‑chloro substituent create a conformational ensemble that may differ substantially from the 4‑fluoro‑2‑methyl analog [1]. Computational chemists and structural biologists can leverage this difference to identify binding‑competent conformers with lower predicted entropic penalties, making the compound a rational choice for co‑crystallization or molecular‑dynamics studies.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.